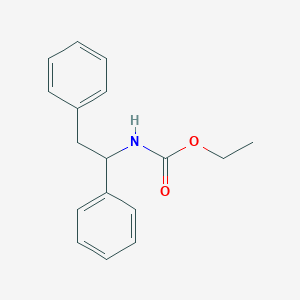

ethyl N-(1,2-diphenylethyl)carbamate

Description

Ethyl N-(1,2-diphenylethyl)carbamate is a carbamate derivative characterized by a carbamate (-O-CO-NH-) group attached to an ethyl chain substituted with two phenyl groups at the 1,2-positions (Figure 1). This structure introduces significant steric bulk and lipophilicity compared to simpler carbamates like ethyl carbamate (EC). While EC (NH₂-CO-OCH₂CH₃) is widely studied as a genotoxic contaminant in fermented beverages , this compound is structurally distinct due to its diphenylethyl substituent, which may influence its chemical reactivity, metabolic pathways, and applications.

Properties

CAS No. |

21203-49-6 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

ethyl N-(1,2-diphenylethyl)carbamate |

InChI |

InChI=1S/C17H19NO2/c1-2-20-17(19)18-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,18,19) |

InChI Key |

QOIGPCFSWDGKDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(CC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Steric Effects: The diphenylethyl group in ethyl N-(1,2-diphenylethyl)carbamate introduces steric hindrance, likely reducing metabolic activation compared to EC or vinyl carbamate. This contrasts with EC, which lacks bulky substituents and is readily metabolized into carcinogenic intermediates .

- Synthesis : Analogous compounds (e.g., Compound 15) are synthesized via carbamate formation from amine precursors, often using flash column chromatography for purification .

Table 2: Carcinogenic and Mutagenic Potencies of Carbamates

Key Observations :

- Carcinogenicity: Vinyl carbamate’s unsaturated ethyl group enhances electrophilicity, making it 10–50× more carcinogenic than EC in rodent models . In contrast, tert-butyl carbamate shows negligible activity due to steric shielding of the carbamate group .

- Mutagenicity : this compound’s bulky diphenylethyl group may impede metabolic conversion into mutagenic epoxides or electrophiles, unlike vinyl carbamate, which is directly mutagenic after enzymatic activation .

Physicochemical Properties

Table 3: Physical Properties of Selected Carbamate Derivatives

Key Observations :

- Solubility : The diphenylethyl group likely renders this compound lipophilic, favoring organic solvents over water. This contrasts with EC, which is water-soluble and volatile .

- Spectroscopy : Aromatic protons in diphenylethyl derivatives produce distinct ¹H NMR signals (7.2–7.6 ppm), while carbamate C=O groups show IR stretches near 1700 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.